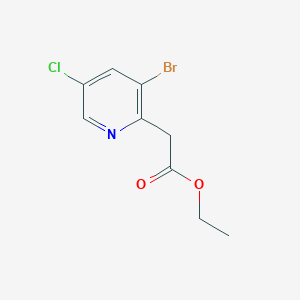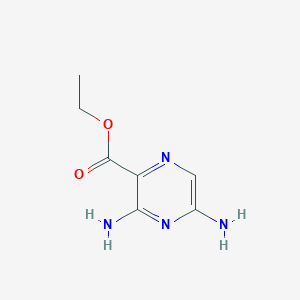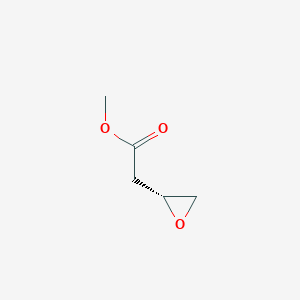![molecular formula C8H18N2O2S B13036177 N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves the modification of the 3-aminopiperidine linker in tofacitinib, an oral JAK inhibitor . The synthetic route typically includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the methylamino group: The methylamino group is introduced via a substitution reaction using methylamine.
Attachment of the propane-1-sulfonamide group: The propane-1-sulfonamide group is attached through a sulfonation reaction using propane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of industrial-scale reactors and purification techniques.
化学反应分析
Types of Reactions
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like methylamine or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylamino position.
科学研究应用
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving JAK1.
作用机制
The mechanism of action of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves selective inhibition of JAK1 . JAK1 is an intracellular tyrosine kinase that mediates the signaling of various cytokines and growth factors involved in immune regulation . By inhibiting JAK1, the compound can modulate immune responses and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases .
相似化合物的比较
Similar Compounds
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide is unique due to its high selectivity for JAK1 compared to other JAK inhibitors . This selectivity reduces the risk of side effects associated with the inhibition of other JAK family members, such as JAK2 and JAK3 .
属性
分子式 |
C8H18N2O2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
N-[3-(methylamino)cyclobutyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-3-4-13(11,12)10-8-5-7(6-8)9-2/h7-10H,3-6H2,1-2H3 |
InChI 键 |
GOTQXUNKSJFINQ-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1CC(C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)



![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)

